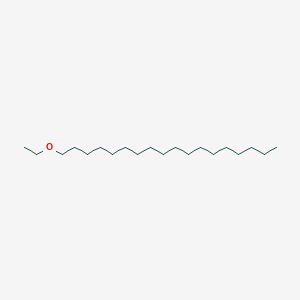
1-Ethoxyoctadecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethoxyoctadecane is an organic compound with the molecular formula C20H42O. It is an ether, characterized by the presence of an ethoxy group attached to an octadecane chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
1-Ethoxyoctadecane can be synthesized through several methods. One common synthetic route involves the reaction of octadecanol with ethyl iodide in the presence of a base, such as potassium carbonate. The reaction typically occurs under reflux conditions, resulting in the formation of this compound and potassium iodide as a byproduct.
Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired product.
Analyse Chemischer Reaktionen
1-Ethoxyoctadecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert this compound to its corresponding alcohol. Sodium borohydride (NaBH4) is a typical reducing agent used in these reactions.
Substitution: The ethoxy group in this compound can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with hydrogen bromide (HBr) can replace the ethoxy group with a bromine atom.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Ethoxyoctadecane has several scientific research applications:
Chemistry: It is used as a solvent and reagent in organic synthesis. Its unique structure makes it suitable for studying reaction mechanisms and kinetics.
Biology: In biological research, this compound is used as a model compound to study the behavior of ethers in biological systems.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals. Its stability and low reactivity make it an ideal component in various formulations.
Wirkmechanismus
The mechanism of action of 1-ethoxyoctadecane involves its interaction with molecular targets through its ether functional group. The compound can form hydrogen bonds and van der Waals interactions with other molecules, influencing their behavior and properties. In biological systems, it may interact with lipid membranes, affecting their fluidity and permeability.
Vergleich Mit ähnlichen Verbindungen
1-Ethoxyoctadecane can be compared with other similar compounds, such as:
1-Methoxyoctadecane: This compound has a methoxy group instead of an ethoxy group. It exhibits similar chemical properties but may differ in reactivity and solubility.
Octadecane: Lacking the ether functional group, octadecane is a simple hydrocarbon. It is less reactive and has different physical properties compared to this compound.
1-Butoxyoctadecane: With a butoxy group, this compound has a longer alkyl chain attached to the oxygen atom. It may have different solubility and reactivity profiles.
The uniqueness of this compound lies in its specific ether functional group and the length of its carbon chain, which influence its chemical behavior and applications.
Eigenschaften
IUPAC Name |
1-ethoxyoctadecane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H42O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-4-2/h3-20H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGLWHXRTXWIDEE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H42O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00388471 |
Source


|
| Record name | 1-ethoxyoctadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00388471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62435-06-7 |
Source


|
| Record name | 1-ethoxyoctadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00388471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![ethyl 3-[[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxycarbonyl-methylamino]sulfanyl-(2-methylpropyl)amino]propanoate](/img/structure/B1622664.png)






